![molecular formula C24H20N2O4 B2916289 (Z)-2-(3-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929866-94-4](/img/structure/B2916289.png)
(Z)-2-(3-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-2-(3-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C24H20N2O4 and its molecular weight is 400.434. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Receptor Binding
One application of similar chemical structures is in the synthesis of receptor-binding compounds. For instance, Li Guca (2014) explored the synthesis of pyrazolo[1,5-α]pyridines, demonstrating their potential as dopamine receptor ligands, which can be relevant in pharmacological studies and drug development (Li Guca, 2014).
Antimicrobial Activity
Compounds with similar structural features have been examined for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized and tested new pyridine derivatives for their activity against bacteria and fungi, showcasing the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Photophysicochemical Properties
The study of photophysicochemical properties is another area of research application. Öncül, Öztürk, and Pişkin (2022) synthesized zinc(II) phthalocyanine compounds with related structures and explored their photophysical and photochemical properties, which are vital in understanding the application of these compounds in fields like photodynamic therapy (Öncül, Öztürk, & Pişkin, 2022).
Crystal and Molecular Structure Analysis
The crystal and molecular structure analysis of similar compounds provides insights into their potential applications in various fields. Zugenmaier (2013) studied the molecular structure of bibenzyl derivatives, aiding in the understanding of molecular interactions and stability, relevant in material science and drug design (Zugenmaier, 2013).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds with similar structures opens the door for new applications in various scientific fields. Saito et al. (1997) worked on synthesizing novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, contributing to the expansion of chemical libraries for drug discovery and other applications (Saito et al., 1997).
properties
IUPAC Name |
(2Z)-2-[(3-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-18-4-2-3-17(11-18)12-22-23(27)19-5-6-21-20(24(19)30-22)14-26(15-29-21)13-16-7-9-25-10-8-16/h2-12H,13-15H2,1H3/b22-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPBAYSVSDRKIV-UUYOSTAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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